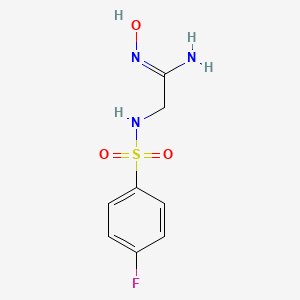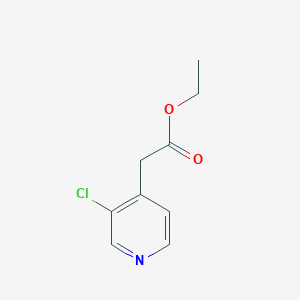![molecular formula C10H18ClNO3 B1378737 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride CAS No. 1797798-82-3](/img/structure/B1378737.png)
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride
Overview
Description
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1797798-82-3 . It has a molecular weight of 235.71 . The compound contains a total of 32 bonds, including 15 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C10H18ClNO3 . Its average mass is 235.708 Da and its mono-isotopic mass is 235.097519 Da .Scientific Research Applications
Synthesis and Reactivity
The compound has been implicated in various synthetic pathways, highlighting its versatility and potential in creating a wide array of chemical structures. Notably, its derivatives have been synthesized through complex rearrangements and reactions, offering insights into novel synthetic methodologies. For instance, the acid-catalyzed rearrangement of related acetals has been utilized for the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989). This method showcases the compound's role in synthesizing structurally complex sugars, illustrating its significance in organic synthesis.
Supramolecular Structure
The molecular conformation of related derivatives influences their supramolecular structure, as seen in the study of hydroxyl-N-alkylamides derived from similar bicyclic frameworks. These compounds crystallize as anhydrous compounds, with their solid-state structure determined by the type of interactions they form, leading to two- and three-dimensional hydrogen-bonding networks (Foces-Foces et al., 2007). Such findings underscore the importance of this compound and its derivatives in the field of crystal engineering and material science.
Conformationally Constrained Analogs
The synthesis of conformationally rigid analogs of bioactive molecules, such as 2-aminoadipic acid, demonstrates the compound's utility in medicinal chemistry. A notable synthesis involves the creation of a rigid analogue, showcasing the potential of such structures in drug design and development (Kubyshkin et al., 2009). These analogs provide a platform for exploring the relationship between molecular conformation and biological activity.
Antibacterial Activity
Research on novel 7-(aminoazabicycloalkanyl)quinolonecarboxylic acids highlights the antibacterial potential of derivatives. Such studies demonstrate the structure-activity relationship of these compounds, providing a foundation for the development of new antibacterial agents (Ogata et al., 1991). This area of research is crucial for addressing the growing concern of antibiotic resistance.
Safety And Hazards
properties
IUPAC Name |
7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBRLUXQWFEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1(C(=O)O)N)CCCO2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



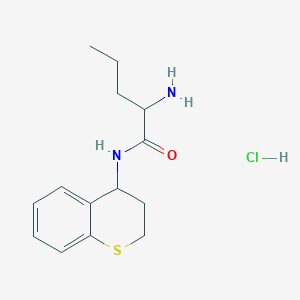
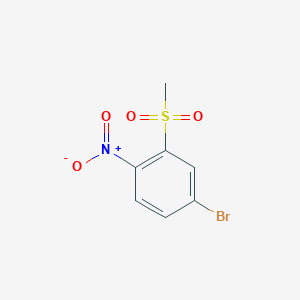
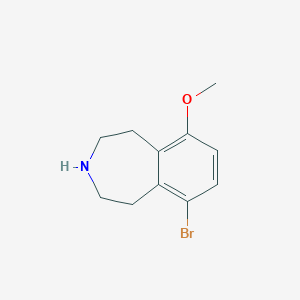
![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)
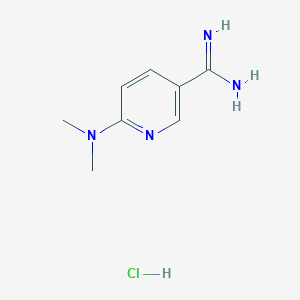
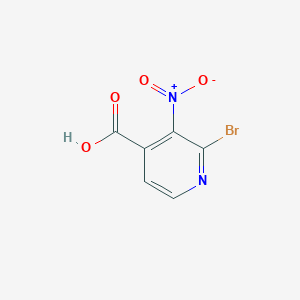
![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
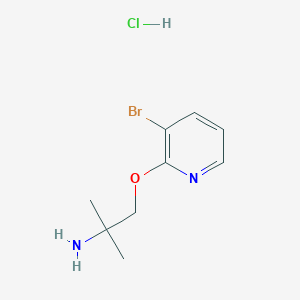
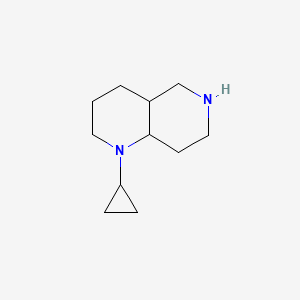
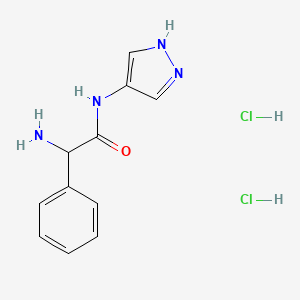
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
